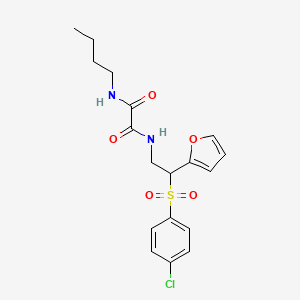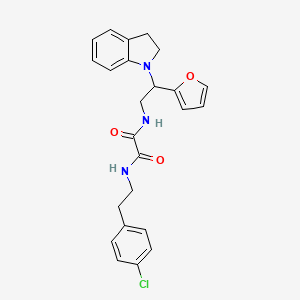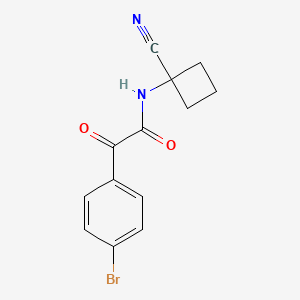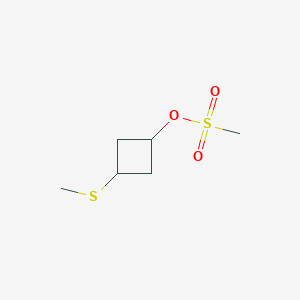
7-allyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-allyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as AM-2201, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in 2008 by Alexandros Makriyannis and his team at Northeastern University in Boston, Massachusetts. AM-2201 has been found to have a high affinity for the cannabinoid receptors CB1 and CB2, which are primarily located in the central nervous system and immune system, respectively.
Aplicaciones Científicas De Investigación
Receptor Affinity and Psychotropic Activity
The chemical structure of 7-allyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione indicates potential psychotropic activity, particularly as a ligand for serotonin receptors. Studies have explored various derivatives of purine-2,6-dione, focusing on modifications at the 7 and 8 positions to enhance affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These modifications aim to produce compounds with anxiolytic and antidepressant properties. Specifically, the introduction of hydrophobic substituents and adjustments in linker length between the arylpiperazine and purine core have been shown to yield potent receptor ligands displaying psychotropic activity (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Another area of interest is the development of 7-allyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione derivatives as analgesic and anti-inflammatory agents. Research has demonstrated that certain derivatives exhibit significant analgesic activity, surpassing traditional reference drugs in effectiveness. This suggests that these compounds could serve as a new class of analgesic and anti-inflammatory agents, warranting further evaluation of their pharmacological properties (Zygmunt et al., 2015).
Structural and Conformational Analysis
The structural and conformational flexibility of N1-substituted uncommon purine nucleosides, including derivatives similar to 7-allyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, has been analyzed. These studies aim to understand the structure-activity relationship, particularly in relation to adenosine receptors. The X-ray crystal structure analysis helps in comprehending the unusual flexibility in the ribose ring of these nucleosides, which may influence their binding and activity at the adenosine receptors (Liaw et al., 1992).
Ionisation and Methylation Reactions
Research on purine-6,8-diones, including derivatives like 7-allyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, focuses on their ionization and methylation reactions. These studies provide insights into the physical properties and reactivity of such compounds, contributing to the understanding of their biological activities and potential applications in therapeutic interventions (Rahat et al., 1974).
Propiedades
IUPAC Name |
3-methyl-8-(4-methylpiperidin-1-yl)-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-4-7-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-8-5-10(2)6-9-19/h4,10H,1,5-9H2,2-3H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTQYRVPKJWWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC=C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(4-methylpiperidin-1-yl)-7-prop-2-enylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2972709.png)




![[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B2972717.png)
![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline](/img/structure/B2972718.png)

![(Z)-3-(3-Bromophenyl)-2-[4-(2-fluorophenyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2972722.png)
![Methyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2972724.png)


![2-(3-fluoro-4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2972727.png)